molecular formula C14H9FO3 B2935859 3-Formylphenyl 3-fluorobenzoate CAS No. 332929-51-8

3-Formylphenyl 3-fluorobenzoate

Cat. No.: B2935859
CAS No.: 332929-51-8
M. Wt: 244.221
InChI Key: YUPHYVTYCFDIBD-UHFFFAOYSA-N
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Description

3-Formylphenyl 3-fluorobenzoate: is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3-fluorobenzoate can be achieved through several methods. One common approach involves the esterification of 3-formylphenol with 3-fluorobenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Formylphenyl 3-fluorobenzoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes for imaging applications .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and the design of novel drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Formylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with various biological nucleophiles, leading to the formation of covalent adducts. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

  • 3-Formylphenyl benzoate
  • 3-Fluorophenyl benzoate
  • 3-Formylphenyl 4-fluorobenzoate

Comparison: 3-Formylphenyl 3-fluorobenzoate is unique due to the presence of both a formyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, compared to similar compounds .

Properties

IUPAC Name

(3-formylphenyl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHYVTYCFDIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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